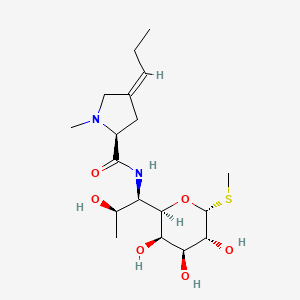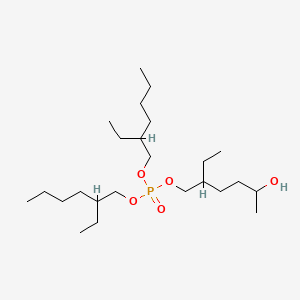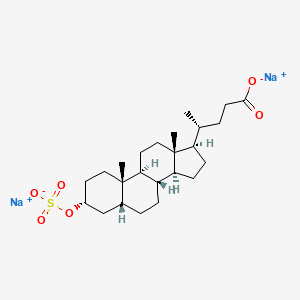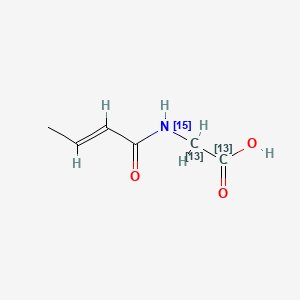
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzyl group and a methoxy-substituted indene moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the indene moiety: The indene derivative can be introduced through a Wittig reaction or a similar olefination process, where the methoxy-substituted indene is reacted with a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Benzylimidazole: A simpler imidazole derivative with similar structural features.
5-Benzyl-2-methylimidazole: Another imidazole compound with a benzyl group and a methyl substituent.
6-Methoxy-2,3-dihydro-1H-indene: The indene moiety present in the compound.
Uniqueness
(E)-1-Benzyl-5-((6-methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)-1H-imidazole is unique due to the combination of its benzyl, methoxy-substituted indene, and imidazole components
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-benzyl-5-[(E)-(6-methoxy-2,3-dihydroinden-1-ylidene)methyl]imidazole |
InChI |
InChI=1S/C21H20N2O/c1-24-20-10-9-17-7-8-18(21(17)12-20)11-19-13-22-15-23(19)14-16-5-3-2-4-6-16/h2-6,9-13,15H,7-8,14H2,1H3/b18-11+ |
InChI Key |
LBAWHWHDUGAVDK-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\C3=CN=CN3CC4=CC=CC=C4)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC2=CC3=CN=CN3CC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)



![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)


